molecular formula C11H12BrN5O B2760221 4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide CAS No. 375837-72-2

4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide

Cat. No.: B2760221
CAS No.: 375837-72-2
M. Wt: 310.155
InChI Key: HDUULMLYSVOZAQ-UHFFFAOYSA-N
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Description

4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound features an amino group and a bromine atom attached to the pyrazole ring, as well as a benzohydrazide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Introduction of the amino and bromo groups: The amino group can be introduced via nucleophilic substitution, while the bromine atom can be added through electrophilic bromination.

    Attachment of the benzohydrazide moiety: This step involves the reaction of the pyrazole derivative with benzohydrazide under appropriate conditions, such as in the presence of a base or an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form hydrogenated derivatives.

    Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be employed in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydrogenated derivatives.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-bromo-1H-pyrazole: Lacks the benzohydrazide moiety but shares the pyrazole core structure.

    4-bromo-1H-pyrazole: Similar structure but lacks the amino group.

    Benzohydrazide derivatives: Compounds with similar benzohydrazide moieties but different substituents on the pyrazole ring.

Uniqueness

4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide is unique due to the combination of its amino, bromine, and benzohydrazide groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(3-amino-4-bromopyrazol-1-yl)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5O/c12-9-6-17(16-10(9)13)5-7-1-3-8(4-2-7)11(18)15-14/h1-4,6H,5,14H2,(H2,13,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUULMLYSVOZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)N)Br)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328078
Record name 4-[(3-amino-4-bromopyrazol-1-yl)methyl]benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669513
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

375837-72-2
Record name 4-[(3-amino-4-bromopyrazol-1-yl)methyl]benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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